Diisopropylamino-acetic acid

Descripción general

Descripción

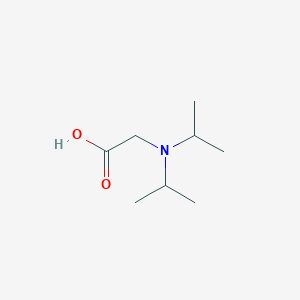

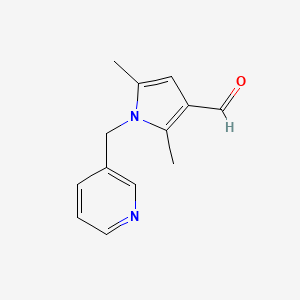

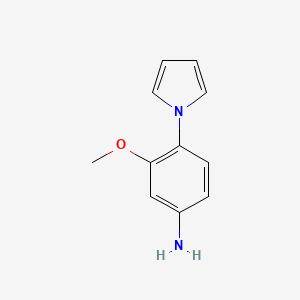

Diisopropylamino-acetic acid is a secondary amine with the chemical formula (Me 2 CH) 2 NH (Me = methyl). It is a colorless liquid with an ammonia-like odor . It contains total 27 bond(s); 10 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amine(s) (aliphatic) and 1 hydroxyl group(s) .

Synthesis Analysis

Diisopropylamine is a common amine nucleophile in organic synthesis. Because it is bulky, it is a more selective nucleophile than other similar amines, such as dimethylamine. It reacts with organolithium reagents to give lithium diisopropylamide (LDA) .Molecular Structure Analysis

Diisopropylamino-acetic acid contains total 28 atom(s); 17 Hydrogen atom(s), 8 Carbon atom(s), 1 Nitrogen atom(s) and 2 Oxygen atom(s) . It also contains total 27 bond(s); 10 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amine(s) (aliphatic) and 1 hydroxyl group(s) .Chemical Reactions Analysis

Diisopropylamine is a common amine nucleophile in organic synthesis. Because it is bulky, it is a more selective nucleophile than other similar amines, such as dimethylamine. It reacts with organolithium reagents to give lithium diisopropylamide (LDA) .Physical And Chemical Properties Analysis

Diisopropylamine is a colorless liquid with an ammonia-like odor . Its lithium derivative, lithium diisopropylamide, known as LDA is a widely used reagent .Aplicaciones Científicas De Investigación

Pharmaceutical Research and Drug Delivery Systems :Diisopropylamino-acetic acid derivatives have been explored in pharmaceutical research, particularly in the context of drug delivery systems. One notable study focused on the influence of 2-(diisopropylamino)ethyl methacrylate on acid-triggered hydrolysis of cyclic benzylidene acetals, which are crucial for efficient drug delivery (Tang et al., 2015).

Nuclear Medicine and Imaging :In the field of nuclear medicine, diisopropylamino-acetic acid derivatives, specifically disofenin (diisopropyl iminodiacetic acid), have been investigated for their potential in evaluating hepatobiliary diseases. A study discussed a case where Tc-99m disofenin exhibited an altered biodistribution pattern in imaging, highlighting its application in diagnostic procedures (Massie et al., 1982).

Chemical Synthesis and Molecular Interactions :Diisopropylamino-acetic acid and its analogs play a significant role in chemical synthesis and understanding molecular interactions. For example, a study on the nickel-catalyzed trans-alkynylboration of alkynes via activation of a boron-chlorine bond used (diisopropylamino)chloroboryl ethers, demonstrating their importance in complex chemical reactions (Yamamoto & Suginome, 2005).

Antimicrobial Research :Acetic acid, a related compound, has been studied for its antimicrobial effects. Research has shown that acetic acid, even at low concentrations, possesses strong bactericidal properties, making it a potential candidate for use as a local antiseptic agent (Ryssel et al., 2009).

Material Science and Polymer Research :The interaction of diisopropylamino-acetic acid derivatives with other materials, such as hydroxypropylcellulose, has been explored in material science. Studies in this area focus on the rheological properties of these combinations, providing insights into the behavior of polymers and their potential applications (Navard & Haudin, 1986).

Biochemical Studies :Diisopropylamino-acetic acid derivatives have also been used in biochemical research. For instance, studies on the effect of acetic acid on light scattering from cells have contributed to a better understanding of cellular processes and may aid in developing techniques to improve the utility of acetic acid application in medical diagnostics (Marina et al., 2012).

Metabolic Research :Research on acetic acid's effect on metabolism, specifically its role in suppressing body fat accumulation, has provided insights into potential therapeutic applications. Studies have shown that acetic acid can influence the expression of genes related to fatty acid oxidation, suggesting its potential use in obesity prevention (Kondo et al., 2009).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

There are several promising future research directions in the field of microbial fermentation, which encompass the development and enhancement of microbial strains to improve LA production efficiency . The limited impact of acetic acid in archives and libraries also suggests future research directions .

Propiedades

IUPAC Name |

2-[di(propan-2-yl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(2)9(7(3)4)5-8(10)11/h6-7H,5H2,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOTVKSRXFESJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390384 | |

| Record name | Diisopropylamino-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diisopropylamino-acetic acid | |

CAS RN |

44976-83-2 | |

| Record name | Diisopropylamino-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can you tell us about the pharmacological activity of glucono-di(N-diisopropylamino)acetic acid sodium salt based on this research?

A1: While the abstract doesn't delve into specific mechanisms, it highlights that the research investigated the compound's tolerance and its effects on urinary creatine and creatinine elimination []. This suggests that the compound might interact with metabolic pathways related to these compounds. Further research is needed to elucidate the precise mechanisms of action and potential therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(4-Methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1307080.png)

![2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide](/img/structure/B1307106.png)